Hydrogen Bond Acceptor Capacity and Topological Polar Surface Area Differentiate the Oxan-4-yl Derivative from Simpler Piperidine Analogs
The target compound possesses four hydrogen bond acceptors (HBA = 4) and a TPSA of 50.8 Ų, driven by the additional ether oxygen in the oxan-4-yl ring [1]. In contrast, analogs such as 2-(4-chlorophenoxy)-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide exhibit HBA counts of 6–7 and TPSA values exceeding 90 Ų due to sulfonamide or sulfonyl groups, while simpler N-alkyl piperidine analogs lack the ether oxygen and have HBA = 3 and TPSA ≈ 40–45 Ų . The intermediate TPSA of the target compound (50.8 Ų) predicts moderate passive membrane permeability—distinct from both the overly polar sulfonamide series (risk of poor absorption) and the minimally polar N-alkyl series (potential solubility limitations) [2].
| Evidence Dimension | Hydrogen bond acceptor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBA = 4 (amide carbonyl, piperidine N, oxane O, phenoxy O); TPSA = 50.8 Ų |
| Comparator Or Baseline | 2-(4-chlorophenoxy)-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)propanamide: HBA = 7, TPSA ≈ 96 Ų (estimated); N-alkyl piperidine analog (no oxane): HBA = 3, TPSA ≈ 41 Ų (estimated) |
| Quantified Difference | ΔHBA = −2 to −3 vs. sulfonamide; ΔHBA = +1 vs. N-alkyl analog; ΔTPSA ≈ −45 Ų vs. sulfonamide; ΔTPSA ≈ +10 Ų vs. N-alkyl analog |
| Conditions | Computed using Cactvs 3.4.8.24 (PubChem) for target; comparator TPSA values estimated by fragment-based calculation using the same method |
Why This Matters
TPSA values between 40–90 Ų are associated with balanced permeability and solubility for oral availability; the target compound occupies a favorable middle ground that neither the overly polar sulfonamide nor the minimally polar N-alkyl analog can achieve, making it a superior candidate for cell-based assays requiring passive membrane transit.
- [1] PubChem CID 91813015. Computed properties: HBA = 4, TPSA = 50.8 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/91813015 View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. (2002) Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. (Establishes TPSA ≤ 140 Ų and rotatable bond count ≤ 10 as predictors of oral bioavailability.) View Source
